molecular formula C9H14O2 B1470498 Ethyl bicyclo[3.1.0]hexane-3-carboxylate CAS No. 1509328-66-8

Ethyl bicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B1470498
CAS No.: 1509328-66-8
M. Wt: 154.21 g/mol
InChI Key: KJGNDKYUUHJMKE-UHFFFAOYSA-N
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Description

Ethyl bicyclo[3.1.0]hexane-3-carboxylate is an organic compound with the molecular formula C9H14O2. It is a bicyclic ester that features a unique bicyclo[3.1.0]hexane ring system.

Biochemical Analysis

Biochemical Properties

Ethyl bicyclo[3.1.0]hexane-3-carboxylate plays a significant role in biochemical reactions, particularly as a conformationally constrained bioisostere of cyclohexane . This structural feature allows it to interact with enzymes, proteins, and other biomolecules with high specificity and selectivity. For instance, it has been shown to confer tighter binding to target proteins, resulting in enhanced resistance to metabolism and reduced off-target effects . The interactions of this compound with biomolecules are primarily driven by its ability to mimic the boat conformation of cyclohexane, thereby facilitating specific binding interactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate cell function by affecting the activity of key signaling molecules and transcription factors . For example, it has been observed to impact the cannabinoid receptor type 2 (CB2) signaling pathway, which plays a crucial role in immune response and inflammation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and modulation of gene expression . The compound’s unique bicyclic structure allows it to fit into the active sites of enzymes and receptors, thereby influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered metabolic flux and metabolite levels . Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . The compound is generally stable when stored at room temperature, but its stability can be affected by factors such as light, temperature, and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . Its degradation products may also contribute to these effects, necessitating careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced binding to target proteins and improved selectivity . At higher doses, it can exhibit toxic or adverse effects, including disruption of cellular function and induction of oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage level. These findings highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit or activate specific enzymes, leading to changes in the production and utilization of metabolites. For example, it has been shown to affect the activity of enzymes involved in lipid metabolism, resulting in altered lipid profiles and energy balance . Additionally, this compound can modulate the activity of cofactors, further influencing metabolic pathways and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. For instance, this compound has been shown to interact with transporters involved in the uptake and efflux of small molecules, influencing its distribution within the body . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its availability and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can accumulate in organelles such as the endoplasmic reticulum, mitochondria, and nucleus, where it can interact with key biomolecules and modulate their activity . These localization patterns are critical for the compound’s function, as they determine its access to specific substrates and regulatory proteins. Additionally, post-translational modifications can further refine the compound’s localization and activity, enhancing its specificity and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl bicyclo[3.1.0]hexane-3-carboxylate can be synthesized through several methods. One common approach involves the [3+2] annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . Another method involves the synthesis from L-ribose, where L-ribose is converted to a 5’-iodo derivative, which is then cleaved reductively with zinc .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl bicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and solvents to achieve optimal yields.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl bicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl bicyclo[3.1.0]hexane-3-carboxylate is unique due to its ester functional group, which allows for further chemical modifications and derivatizations. Its rigid bicyclic structure provides distinct conformational properties that are advantageous in various applications, particularly in drug discovery and development.

Properties

IUPAC Name

ethyl bicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-4-6-3-7(6)5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGNDKYUUHJMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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